molecular formula C6H12N2O3 B1267970 5-(Carbamoylamino)pentanoic acid CAS No. 370585-29-8

5-(Carbamoylamino)pentanoic acid

Cat. No. B1267970
M. Wt: 160.17 g/mol
InChI Key: JKFZKHRPJOYSAM-UHFFFAOYSA-N
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Description

5-(Carbamoylamino)pentanoic acid is an organic compound with the molecular weight of 160.17 . It is a powder at room temperature . The IUPAC name for this compound is 5-[(aminocarbonyl)amino]pentanoic acid .


Molecular Structure Analysis

The InChI code for 5-(Carbamoylamino)pentanoic acid is 1S/C6H12N2O3/c7-6(11)8-4-2-1-3-5(9)10/h1-4H2,(H,9,10)(H3,7,8,11) . This compound contains 24 bonds in total, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

5-(Carbamoylamino)pentanoic acid is a powder at room temperature . It has a melting point of 177-178 degrees Celsius .

Scientific Research Applications

Use in Biochemical Research

“5-(Carbamoylamino)pentanoic acid” is a chemical compound that is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

Method of Application

The specific methods of application for this compound can vary greatly depending on the field of study and the specific experiment being conducted. In general, it would be used in a laboratory setting, following standard safety protocols for handling chemical substances .

Results and Outcomes

The outcomes of using this compound in research can also vary greatly. It would likely be used as a reagent or a building block in larger, more complex experiments .

Use in Toxicity Assessment

In a study assessing the toxicity of Per- and poly-fluoroalkyl substances (PFAS), “5-(Carbamoylamino)pentanoic acid” was identified as one of the substances .

Method of Application

In this study, male C57BL/6J mice aged 8 weeks were exposed to a composite of nine PFAS, including “5-(Carbamoylamino)pentanoic acid”. The exposure concentrations of PFAS were equivalent to the estimated daily human intake .

Results and Outcomes

Histological examination revealed hepatocyte vacuolization and irregular hepatocyte cord arrangement, indicating that exposure to low levels of the PFAS mixture causes morphological changes in liver tissues. Transcriptome analysis revealed that PFAS exposure mainly altered a group of genes related to metabolism and chemical carcinogenesis .

Use in Enzymatic Kinetic Resolution

“5-(Carbamoylamino)pentanoic acid” is used in enzymatic kinetic resolution, a biotechnological tool for the production of enantiomerically pure/enriched compounds .

Method of Application

This technique takes advantage of the enantioselectivity or enantiospecificity of an enzyme for one of the enantiomers of a racemic substrate to isolate the desired isomer .

Results and Outcomes

The use of “5-(Carbamoylamino)pentanoic acid” in enzymatic kinetic resolution has allowed the production of optically pure D- or L-amino acids .

Use in Urea Cycle

“5-(Carbamoylamino)pentanoic acid” is a key intermediate in the urea cycle, the pathway by which mammals excrete ammonia by converting it into urea .

Method of Application

In the urea cycle, “5-(Carbamoylamino)pentanoic acid” is produced as a byproduct of the enzymatic production of nitric oxide from the amino acid arginine, catalyzed by nitric oxide synthase .

Results and Outcomes

The production of “5-(Carbamoylamino)pentanoic acid” in the urea cycle is a crucial step in the body’s process of detoxifying and excreting ammonia .

Safety And Hazards

5-(Carbamoylamino)pentanoic acid may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and storing in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-(carbamoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-6(11)8-4-2-1-3-5(9)10/h1-4H2,(H,9,10)(H3,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFZKHRPJOYSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332537
Record name 5-[(aminocarbonyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Carbamoylamino)pentanoic acid

CAS RN

370585-29-8
Record name 5-[(aminocarbonyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
J Woźniak, S Popiel - QUO VADIS Life Sciences 23-27 JUNE …, 2021 - researchgate.net
As an example of substances with military potential, one can mention, among others, explosives or warfare agents. The use of explosives and warfare agents has often left its mark, …
Number of citations: 0 www.researchgate.net
II Althagafi, A Fawzy - American Journal of Physical Chemistry, 2016 - researchgate.net
Kinetics of oxidation of L-citrulline (Cit) by permanganate ion in both acidic and basic media has been investigated spectrophtometrically at constant ionic strengths and at 25 C. In both …
Number of citations: 6 www.researchgate.net
A Fawzy, IA Zaafarany, II Althagafi, HM Altass… - Science, 2016 - article.sjochemistry.net
Oxidation kinetics of L-citrulline (Cit) by hexachloroplatinate (IV)(HCP) was studied spectrophotometrically in perchloric acid solutions in the presence of ruthenium (III) catalyst at a …
Number of citations: 2 article.sjochemistry.net
JC Marini - Rapid Communications in Mass Spectrometry, 2011 - Wiley Online Library
The enteral metabolisms of glutamine and citrulline are intertwined because, while glutamine is one of the main fuel sources for the enterocyte, citrulline is one of its products. It has …
E Oledzka, K Sokolowski, M Sobczak… - Polymer …, 2011 - Wiley Online Library
Biodegradable polymers/oligomers were successfully synthesized through a ring‐opening polymerization of ε‐caprolactone and L,L‐lactide, initiated by L‐arginine and L‐citrulline. The …
Number of citations: 39 onlinelibrary.wiley.com
A Toghan, A Fawzy, N Alqarni, A Abdelkader… - International Journal of …, 2021 - Elsevier
The inhibition of mild steel corrosion in sulfuric acid environment was evaluated by citrulline and glutamine at fixed temperatures. The tools used for this evaluation were …
Number of citations: 24 www.sciencedirect.com
R Ridwan, HR Abdul Razak, MI Adenan… - International journal of …, 2018 - hindawi.com
Watermelons (Citrullus lanatus) are known to have sufficient amino acid content. In this study, watermelons grown and consumed in Malaysia were investigated for their amino acid …
Number of citations: 22 www.hindawi.com
Y Ding, JP Ting, J Liu, S Al-Azzam, P Pandya, S Afshar - Amino Acids, 2020 - Springer
With the development of modern chemistry and biology, non-proteinogenic amino acids (NPAAs) have become a powerful tool for developing peptide-based drug candidates. Drug-like …
Number of citations: 91 link.springer.com
R Ridwan, HRA Razak, MI Adenan, WMM Saad - lakhasly.com
2. Materials and Methods 2.1. Chemicals and Reagents. L-citrulline (purity≥ 99%) and L-arginine (purity≥ 98%) standard were purchased from Sigma-Aldrich (St. Louis, MO, USA). …
Number of citations: 0 lakhasly.com
AD Assefa, OS Hur, NY Ro, JE Lee, AJ Hwang, BS Kim… - Plants, 2020 - mdpi.com
Watermelon (Citrullus lanatus) is a non-seasonal, economically important, cucurbit cultivated throughout the world, with Asia as a continent contributing the most. As part of the effort to …
Number of citations: 26 www.mdpi.com

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